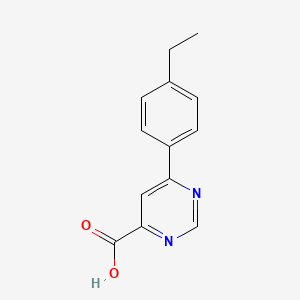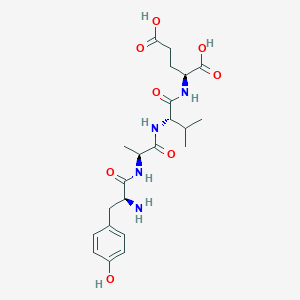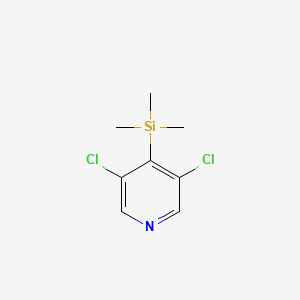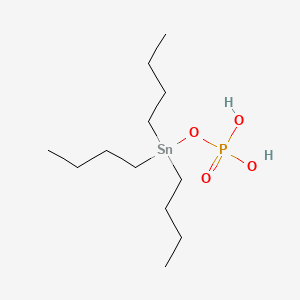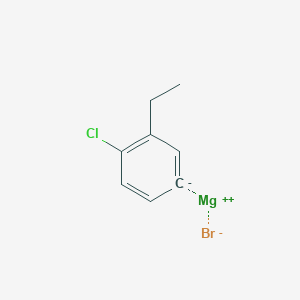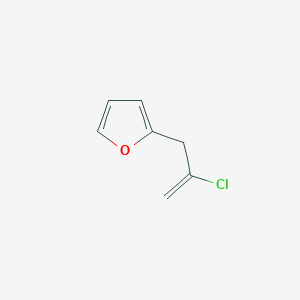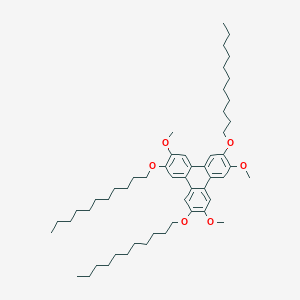
2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triphenylene derivatives, which are characterized by their aromatic, planar structures. These properties make them suitable for use in organic electronics, liquid crystals, and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic ring.
Alkylation: Attachment of undecyloxy groups through etherification reactions.
Common reagents used in these reactions include methanol, sodium hydride, and alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or other oxidized forms.
Reduction: Reduction of any oxidized intermediates back to methoxy groups.
Substitution: Replacement of methoxy or undecyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triphenylene compounds.
Wissenschaftliche Forschungsanwendungen
2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying interactions with biological macromolecules due to its planar structure.
Medicine: Investigated for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic applications. Additionally, its ability to form stable complexes with other molecules can be exploited in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene
- 3,7,10-tripentoxytriphenylene-2,6,11-triol
Uniqueness
Compared to similar compounds, 2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene has longer alkyl chains (undecyloxy groups), which can enhance its solubility and flexibility. This makes it particularly useful in applications requiring high-performance materials with specific solubility and mechanical properties.
Eigenschaften
CAS-Nummer |
921938-31-0 |
|---|---|
Molekularformel |
C54H84O6 |
Molekulargewicht |
829.2 g/mol |
IUPAC-Name |
2,6,11-trimethoxy-3,7,10-tri(undecoxy)triphenylene |
InChI |
InChI=1S/C54H84O6/c1-7-10-13-16-19-22-25-28-31-34-58-52-40-46-43(37-49(52)55-4)44-38-50(56-5)53(59-35-32-29-26-23-20-17-14-11-8-2)41-47(44)48-42-54(51(57-6)39-45(46)48)60-36-33-30-27-24-21-18-15-12-9-3/h37-42H,7-36H2,1-6H3 |
InChI-Schlüssel |
MPDFUYUQYOMCMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCCCCCCCCC)OCCCCCCCCCCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
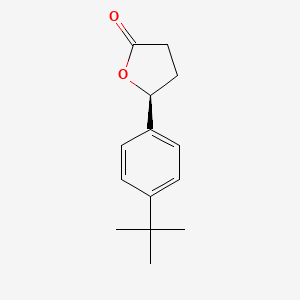
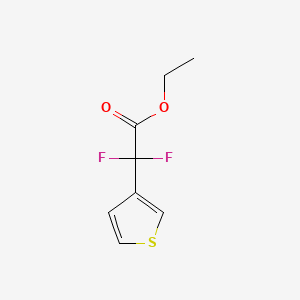


![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
